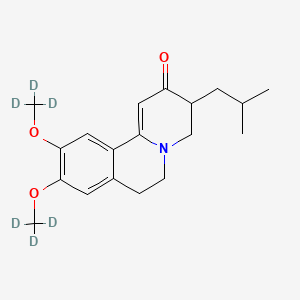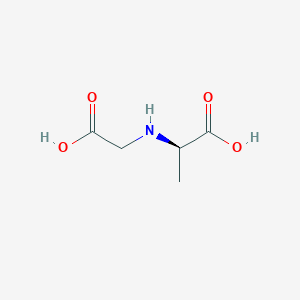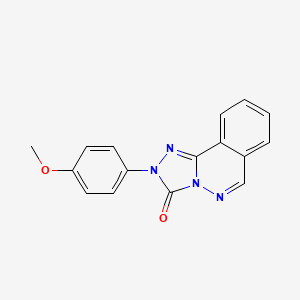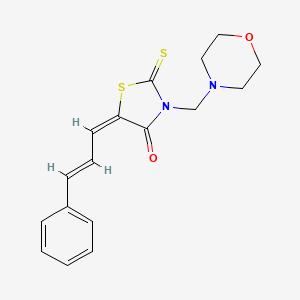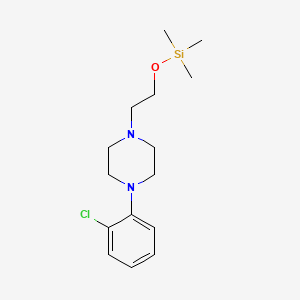
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is a compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This particular compound features a 2-chlorophenyl group and a 2-((trimethylsilyl)oxy)ethyl group attached to the piperazine ring, which may impart unique properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the 2-Chlorophenyl Group: The 2-chlorophenyl group can be introduced via nucleophilic substitution reactions using appropriate chlorinated aromatic compounds.
Attachment of the 2-((Trimethylsilyl)oxy)ethyl Group: This step involves the reaction of the piperazine derivative with a trimethylsilyl-protected ethylene oxide under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic ring or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenated aromatic compounds, alkyl halides, and other electrophiles or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or deoxygenated products.
科学的研究の応用
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs with potential antihistamine, anticancer, antimicrobial, and antioxidant properties.
Biological Studies: It can be used to study the interactions of piperazine derivatives with biological targets, such as receptors and enzymes.
Industrial Applications: The compound may find use in the synthesis of metal-organic frameworks (MOFs) and as a ligand in catalysis.
作用機序
The mechanism of action of Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- involves its interaction with specific molecular targets, such as receptors or enzymes. The 2-chlorophenyl group and the 2-((trimethylsilyl)oxy)ethyl group may enhance its binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific biological or chemical context in which the compound is used.
類似化合物との比較
Similar Compounds
Piperazine: A simple piperazine ring without any substituents.
1-(2-Chlorophenyl)piperazine: A piperazine derivative with only the 2-chlorophenyl group attached.
4-(2-((Trimethylsilyl)oxy)ethyl)piperazine: A piperazine derivative with only the 2-((trimethylsilyl)oxy)ethyl group attached.
Uniqueness
Piperazine, 1-(2-chlorophenyl)-4-(2-((trimethylsilyl)oxy)ethyl)- is unique due to the presence of both the 2-chlorophenyl and 2-((trimethylsilyl)oxy)ethyl groups, which may impart distinct chemical and biological properties compared to other piperazine derivatives
特性
CAS番号 |
118161-78-7 |
|---|---|
分子式 |
C15H25ClN2OSi |
分子量 |
312.91 g/mol |
IUPAC名 |
2-[4-(2-chlorophenyl)piperazin-1-yl]ethoxy-trimethylsilane |
InChI |
InChI=1S/C15H25ClN2OSi/c1-20(2,3)19-13-12-17-8-10-18(11-9-17)15-7-5-4-6-14(15)16/h4-7H,8-13H2,1-3H3 |
InChIキー |
GQNJQDYQLVTVAK-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)OCCN1CCN(CC1)C2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



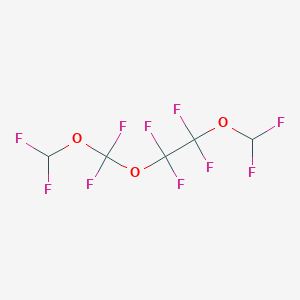
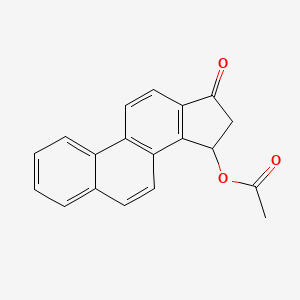
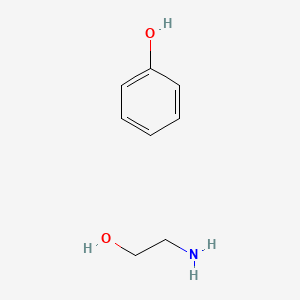
![Trisodium 7-[[4-chloro-6-[N-(sulphonatomethyl)anilino]-1,3,5-triazin-2-YL]amino]-4-hydroxy-3-[(O-sulphonatophenyl)azo]naphthalene-2-sulphonate](/img/structure/B12723330.png)
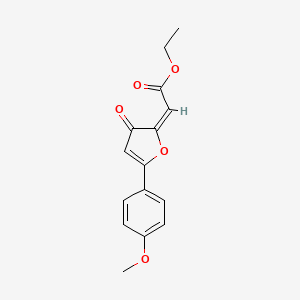
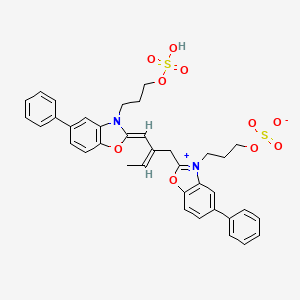
![1-methyl-2-[(Z)-2-(3-methylthiophen-2-yl)ethenyl]-5,6-dihydro-4H-pyrimidine](/img/structure/B12723350.png)
